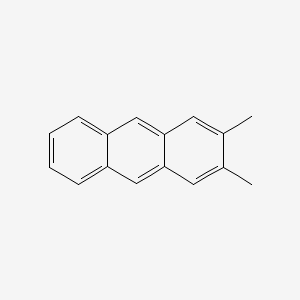

2,3-Dimethylanthracene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVRJXPGSVLDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210189 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-06-9 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD7YKJ97BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dimethylanthracene and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide pathways to 2,3-Dimethylanthracene and its derivatives through various chemical reactions. These approaches often involve the construction of the anthracene (B1667546) core or the modification of a pre-existing anthracene or anthraquinone (B42736) structure.

Suzuki-Miyaura Reaction for Anthracene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been applied to the synthesis of various anthracene derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.comlibretexts.org

While a direct synthesis of this compound using a Suzuki-Miyaura reaction is not extensively detailed in the provided search results, the methodology is widely used for creating substituted anthracenes. For instance, 9,10-diarylanthracenes have been synthesized in good yields by reacting 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst. researchgate.net This approach could theoretically be adapted to synthesize this compound by using an appropriately substituted dibromoanthracene and a methylboronic acid derivative. The general catalytic cycle involves oxidative addition of the palladium(0) to the organic halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Reactants | Catalyst | Conditions | Product | Yield |

| 9,10-dibromoanthracene, Aryl boronic acids | Palladium(0) | Base | 9,10-diarylanthracenes | Good |

| 2-methoxyphenyl bromide, 2-methoxyphenylboronic acid | Pd-loaded chiral silica/polyethyleneimine | Water/ethanol | 2,2'-dimethoxybiphenyl | Quantitative |

Reduction of Anthraquinones

A common and effective strategy for synthesizing substituted anthracenes is the reduction of the corresponding anthraquinones. This method is advantageous because the 9 and 10 positions of the anthracene core are protected as carbonyl groups in the anthraquinone precursor, allowing for substitution at other positions on the aromatic rings. beilstein-journals.org

Various reducing agents can be employed for this transformation. For example, a one-step method using sodium borohydride (B1222165) (NaBH₄) in an alkaline medium has been reported to reduce bromoanthraquinones to the corresponding 2,3-disubstituted anthracenes in excellent yields (95%). beilstein-journals.org Another approach involves the use of zinc powder with either pyridine (B92270) or sodium hydroxide. beilstein-journals.org The choice of reducing agent and reaction conditions can be tailored to the specific anthraquinone derivative being reduced.

| Starting Material | Reducing Agent | Conditions | Product | Yield |

| Bromoanthraquinones | Sodium borohydride (NaBH₄) | Alkaline medium | 2,3-disubstituted anthracene | 95% |

| 2,6-dialkoxyanthraquinones | Zinc/NaOH or Zinc/pyridine | - | 2,6-dialkoxyanthracenes | - |

Oxidation of this compound to 2,3-dimethyl-9,10-anthracenedione

The oxidation of this compound provides a route to its corresponding dione, 2,3-dimethyl-9,10-anthracenedione, also known as 2,3-dimethylanthraquinone. stenutz.eu This reaction typically involves the use of an oxidizing agent that can selectively attack the highly reactive 9 and 10 positions of the anthracene core. While specific reagents for this exact transformation are not detailed in the provided results, oxidations of anthracene derivatives are common. For instance, anthracene itself can be oxidized to 9,10-anthraquinone using nitric acid. google.com

Preparation from o-xylene (B151617) and phthalic anhydride (B1165640)

The synthesis of anthracene derivatives from o-xylene and phthalic anhydride is a classic approach. Phthalic anhydride can be produced by the oxidation of o-xylene. google.comslideshare.netwvu.eduwvu.edu A patent describes a process for producing 9,10-dimethylanthracene (B165754) starting from o-xylene. google.com The process involves the oxidation of o-xylene in the presence of manganese acetate, acetic acid, and paraldehyde (B1678423) to form a crude phthalic acid product. This is then purified and subsequently reacted with o-xylene, bromine, and iron powder, followed by further steps to yield 9,10-dimethylanthracene with a high purity and a reported yield of up to 97.2%. google.com

| Starting Materials | Key Reagents | Product | Reported Yield |

| o-Xylene, Phthalic anhydride | Manganese acetate, Acetic acid, Paraldehyde, Bromine, Iron powder | 9,10-dimethylanthracene | up to 97.2% |

Synthetic Routes via 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthraquinone

The compound 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthraquinone serves as an intermediate in the synthesis of this compound. nih.govubc.casigmaaldrich.com This tetrahydroanthraquinone (B8792033) can be synthesized, for example, through a Diels-Alder reaction. Aromatization of this intermediate would then lead to the formation of the fully aromatic this compound system.

Analogous Reactions for Anthracene-2,3-dicarboxylic Acid and Anthracene-2,3-dimethanol

The synthesis of anthracene derivatives with functional groups at the 2 and 3 positions, such as anthracene-2,3-dicarboxylic acid and anthracene-2,3-dimethanol, provides precursors for further chemical modifications. nih.gov The synthesis of anthracene-2,3-dicarbaldehyde has been reported, which can serve as a starting material for obtaining the corresponding dicarboxylic acid and dimethanol derivatives through oxidation and reduction, respectively. researchgate.net The photophysical properties of anthracene-dicarboxylic acids, including the 2,3-isomer, have been studied, indicating that the position of the carboxylic acid groups influences the electronic transitions of the anthracene core. researchgate.net

Derivatization Strategies of this compound

Synthesis of 2,3-Dimethyl-9,10-anthracenedione

2,3-Dimethyl-9,10-anthracenedione, also known as 2,3-dimethylanthraquinone, is a key derivative of this compound. It can be synthesized either by the oxidation of this compound or through a multi-step synthesis involving a Diels-Alder reaction.

One common synthetic route involves the direct oxidation of the central ring of this compound. This transformation targets the most reactive 9 and 10 positions of the anthracene nucleus. Various oxidizing agents can be employed for this purpose, with chromium trioxide being a classic reagent for converting anthracenes to anthraquinones. Another method is photosensitized oxidation using singlet oxygen, which reacts with anthracenes to form an endoperoxide that can subsequently be converted to the quinone. rsc.org

Alternatively, 2,3-dimethyl-9,10-anthracenedione can be prepared via a [4+2] cycloaddition, or Diels-Alder reaction, followed by an aromatization step. In this approach, 2,3-dimethyl-1,3-butadiene (B165502) acts as the diene and reacts with 1,4-naphthoquinone, a dienophile. chemspider.comchegg.com This reaction initially forms the adduct 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione. chemspider.comnih.gov Subsequent dehydrogenation (aromatization) of this intermediate yields the final product, 2,3-dimethyl-9,10-anthracenedione. nih.gov This method is particularly useful for building the substituted anthraquinone skeleton from simpler precursors.

Reaction Scheme: Diels-Alder Synthesis of 2,3-Dimethyl-9,10-anthracenedione Precursor

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product (Adduct) |

|---|---|---|

|

|

|

| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione |

Table 1: Diels-Alder reaction for the synthesis of the 2,3-Dimethyl-9,10-anthracenedione precursor.

Formation of Dicationic Homotrimers

The formation of discrete dicationic homotrimers from this compound is not a widely documented process. However, the underlying chemistry involves the generation of radical cations, which are known to engage in further reactions like dimerization. Polycyclic aromatic hydrocarbons (PAHs) like this compound can undergo one-electron oxidation to form persistent radical cations. nih.govnih.govprinceton.edu These species are highly reactive intermediates.

For certain substituted anthracenes, these radical cations can dimerize. For instance, the radical cations of 9,10-dialkoxyanthracenes have been shown to undergo reversible σ-dimerization to form a dicationic species. nih.gov This process involves the formation of a carbon-carbon bond between two radical cation units, resulting in a dimer that carries a +2 charge. Similarly, pyrene (B120774) has been observed to form dimer radical cations. rsc.org

Based on these precedents, a plausible pathway for a related transformation for this compound would involve:

One-electron oxidation: this compound is oxidized to its corresponding radical cation. This can be achieved chemically or electrochemically.

Dimerization: Two molecules of the this compound radical cation could then dimerize, forming a dicationic species.

While the formation of a stable trimer is less common, the dimerization of radical cations is a recognized reactivity pattern for anthracenes and provides a pathway to charged, multi-unit assemblies. nih.gov

Preparation of Substituted Anthracenes via Diels-Alder Reactions

The anthracene core is an excellent diene for the Diels-Alder, or [4+2] cycloaddition, reaction, which is a powerful tool for forming six-membered rings. masterorganicchemistry.comlibretexts.org this compound readily participates in these reactions, with the cycloaddition occurring at the central, most reactive 9 and 10 positions. The methyl groups on the terminal ring are electron-donating, which increases the electron density of the diene system and enhances its reactivity toward electron-deficient dienophiles. chemistrysteps.com

A classic example of this reaction is the cycloaddition of this compound with maleic anhydride. In this reaction, the diene (this compound) reacts with the dienophile (maleic anhydride) to form a new, bridged cyclic adduct. This reaction is typically stereospecific and provides a reliable method for functionalizing the anthracene skeleton. google.com

Reaction Scheme: Diels-Alder Reaction of this compound

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product (Adduct) |

|---|---|---|

|

|

|

| This compound | Maleic Anhydride | 2,3-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride |

Table 2: Example of a Diels-Alder reaction using this compound.

Synthesis of Triptycene (B166850) Derivatives from this compound

Triptycenes are rigid, three-dimensional molecules with a paddlewheel shape, constructed from a bicyclo[2.2.2]octatriene skeleton. They are synthesized from anthracenes via a Diels-Alder reaction with a dienophile that can be converted into a benzene (B151609) ring. The most common method involves the reaction of an anthracene with benzyne (B1209423), a highly reactive intermediate.

For this compound, the synthesis of a triptycene derivative proceeds via a [4+2] cycloaddition with in-situ generated benzyne. Benzyne is typically formed from a precursor like anthranilic acid through diazotization with an alkyl nitrite (B80452) (e.g., amyl nitrite), followed by the elimination of nitrogen and carbon dioxide. The generated benzyne is immediately trapped by the this compound present in the reaction mixture. This reaction results in the formation of 2,3-dimethyltriptycene, where the methyl groups are located on one of the three aromatic "blades" of the triptycene structure.

Key Steps in Triptycene Synthesis:

Generation of Benzyne: Anthranilic acid is treated with an alkyl nitrite to form a diazonium salt, which decomposes to benzyne.

Diels-Alder Reaction: The highly reactive benzyne dienophile is trapped by this compound (the diene).

Product Formation: The cycloaddition yields the stable, rigid structure of 2,3-dimethyltriptycene.

Modification to Form Donor-Acceptor Anthracene Structures

Donor-acceptor systems are molecules that contain both an electron-rich (donor) and an electron-poor (acceptor) component. These structures are of significant interest for their unique photophysical and electronic properties. The this compound molecule, with its electron-donating methyl groups, serves as an excellent electron donor scaffold. ontosight.ai To create a donor-acceptor structure, an electron-withdrawing group (acceptor) must be attached to this donor core.

One effective strategy for this modification is the Friedel-Crafts acylation. This reaction introduces an acyl group (e.g., acetyl, -COCH₃), which is an electron-withdrawing group, onto the aromatic ring system. The reaction typically employs an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The substitution pattern is directed by the existing methyl groups.

Another approach involves the Diels-Alder reaction with an electron-deficient dienophile. researchgate.netresearchgate.net For example, reacting this compound with a dienophile bearing strong electron-withdrawing groups (like cyano or nitro groups) results in a cycloadduct where the anthracene moiety acts as the donor and the dienophile-derived portion functions as the acceptor within the new, larger molecule.

Example Reaction: Friedel-Crafts Acylation

| Reactant 1 | Reagents | Potential Product (Illustrative) |

|---|

|

Table 3: Illustrative example of forming a donor-acceptor structure via Friedel-Crafts acylation.

Spectroscopic and Electronic Structure Investigations

Advanced Spectroscopic Characterization

Advanced spectroscopic analysis of 2,3-Dimethylanthracene (23DMA) has been conducted using a combination of experimental and computational methods to provide a comprehensive understanding of its structural and electronic characteristics.

The vibrational modes of this compound have been investigated using Fourier Transform Infra Red (FTIR) spectroscopy. A combined experimental and theoretical study has provided a detailed assignment of the observed spectral bands. The FTIR spectrum of this compound was recorded in the 4000–400 cm⁻¹ range. tandfonline.com

Quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-311+G(d) level were performed to compute the vibrational frequencies. The theoretical frequencies were then scaled to achieve better agreement with the experimental data. This comprehensive analysis allows for the precise assignment of fundamental vibrational modes, overtones, and combination bands, offering a detailed picture of the molecule's infrared activity. tandfonline.com The study of such spectral features is crucial for understanding the molecular structure and bonding within polycyclic aromatic hydrocarbons.

Complementing the FTIR data, the FT-Raman spectrum of this compound was recorded in the 4000–50 cm⁻¹ region. This technique provides information about the vibrational modes that are weakly active or inactive in the infrared spectrum. tandfonline.com

Similar to the FTIR analysis, the experimental FT-Raman spectrum was compared with theoretical predictions from DFT calculations. This dual-spectroscopic approach ensures a more complete and reliable assignment of the vibrational modes of this compound. tandfonline.com The analysis of Raman spectra is particularly valuable for characterizing the skeletal vibrations of the polycyclic aromatic framework and the modes associated with the methyl substituents. Theoretical studies on large polycyclic aromatic hydrocarbons have shown that simulated Raman spectra compare well with experimental findings, aiding in the interpretation of complex vibrational data. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific atomic environments within a molecule. For this compound, various NMR techniques have been employed to characterize both the monomer and its photodimerization products.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In a study focused on the synthesis and photodimerization of 2,3-disubstituted anthracenes, the ¹H NMR spectrum of this compound was recorded as part of the characterization of the monomer. scispace.com The chemical shifts and coupling constants of the aromatic and methyl protons are characteristic of the 2,3-disubstitution pattern on the anthracene (B1667546) core.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.00 - 8.50 |

| Methyl Protons (CH₃) | ~2.50 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data presented is a general representation based on typical values for such compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. The ¹³C NMR spectrum of this compound has been reported, with assignments for the aromatic and methyl carbons. copat.de Due to the molecule's symmetry, the spectrum shows a specific number of signals corresponding to the chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronic effects of the methyl groups and the fused aromatic ring system. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 140 |

| Methyl Carbons (CH₃) | ~20 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data presented is a general representation based on typical values for such compounds.

The photodimerization of anthracene and its derivatives via a [4π+4π] cycloaddition is a well-known photochemical reaction that can result in different stereoisomers. In the case of this compound, the photodimerization can lead to syn and anti isomers. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, making it ideal for distinguishing between such isomers.

A study on the photodimerization of 2- and 2,3-disubstituted anthracenes utilized NOESY to analyze the isomeric ratio of the resulting dimers. For this compound, the analysis revealed that the anti and syn isomers were formed in equal amounts. scispace.comresearchgate.net This lack of selectivity is attributed to the specific steric and electronic effects of the methyl groups at the 2 and 3 positions. In contrast, other 2,3-disubstituted anthracenes with bulkier substituents showed a preference for the anti dimer, suggesting that the diastereoselectivity is dominated by repulsive steric effects. scispace.com

Mass Spectrometry (MS) Characterization

Mass spectrometry of this compound confirms its molecular weight and provides information about its fragmentation patterns. The compound has a molecular formula of C₁₆H₁₄ and a molecular weight of 206.28 g/mol . nih.gov The exact mass is 206.109550447 Da. nih.gov This information is crucial for its identification and characterization in various samples.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound, like other anthracene derivatives, is characterized by well-defined vibronic bands in the ultraviolet and visible regions. These bands correspond to π-π* transitions within the aromatic system. The positions and intensities of these bands are sensitive to the solvent environment and substitution pattern on the anthracene core.

Interactive Data Table: UV-Vis Absorption Maxima of this compound

| Wavelength (λmax) (nm) | Solvent/Environment | Reference |

|---|

Note: The exact positions of the absorption maxima can vary depending on the specific experimental conditions.

Fluorescence Emission Spectroscopy

This compound is a fluorescent compound, meaning it emits light after being electronically excited. Its fluorescence spectrum provides information about the energy levels of its excited singlet state. The emission spectrum is typically a mirror image of the absorption spectrum and also exhibits vibronic structure. The fluorescence properties, such as quantum yield and lifetime, are influenced by factors like solvent polarity and the presence of quenchers.

Interactive Data Table: Fluorescence Emission Properties of this compound

| Property | Value | Conditions | Reference |

|---|

Further research is needed to populate this table with specific emission maxima and other fluorescence data.

Electron Spin Resonance (ESR) Spectroscopy of Radical Ions

Electron Spin Resonance (ESR) spectroscopy has been employed to study the radical cations and anions of this compound. utexas.edu These radical ions are generated through oxidation or reduction processes. The ESR spectra provide information about the distribution of the unpaired electron spin density within the molecule. utexas.edu By analyzing the hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nuclei (protons in this case), the delocalization of the spin can be mapped. utexas.edu These studies are valuable for understanding the electronic structure of the radical species and the effects of the methyl substituents on the spin distribution. utexas.edu

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations of Molecular Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic structures of molecules like this compound. nih.govaps.org DFT calculations can predict various molecular properties, including optimized geometry, bond lengths, bond angles, and vibrational frequencies. aps.orghzdr.de These theoretical calculations provide a detailed picture of the three-dimensional arrangement of atoms in the molecule and can be used to complement experimental data. For complex systems, DFTB (Density-Functional based Tight-Binding) offers a computationally efficient alternative. hzdr.de

HOMO-LUMO Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic behavior of a molecule. ossila.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides insights into the chemical reactivity, kinetic stability, and optical properties of the compound. nih.gov A smaller gap generally indicates higher reactivity and polarizability. nih.gov

In the context of organic reactions, the HOMO of one molecule (the nucleophile) interacts with the LUMO of another (the electrophile). masterorganicchemistry.com Specifically, the electrons from the HOMO, being the least tightly held, are donated to the LUMO, the lowest energy unoccupied orbital, to form new bonds. masterorganicchemistry.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are commonly employed to determine the energies of these orbitals. nih.gov For instance, in a study on an anthracene derivative, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov While specific values for this compound require dedicated computational studies, the general principles of HOMO-LUMO interactions govern its reactivity and electronic transitions. The analysis of these orbitals is crucial for predicting the outcomes of chemical reactions and understanding the electronic absorption spectra of the molecule. nih.govmasterorganicchemistry.com

Interactive Data Table: Calculated HOMO-LUMO Energies of a Related Anthracene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: Data from a study on a different anthracene derivative, presented for illustrative purposes. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Non-linear optics investigates the interactions of intense light with matter, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). mdpi.com These effects arise from the non-linear polarization of the material in response to a strong electromagnetic field. mdpi.com Materials exhibiting significant NLO properties are crucial for applications in optoelectronics and laser technology. mdpi.com

The NLO response of a material is intrinsically linked to its molecular structure and electronic properties. For instance, two-dimensional materials have emerged as promising candidates for NLO applications due to their unique structures and tunable light-matter interactions. mdpi.com The NLO properties of materials like 2D CdSe nanoplatelets have been studied, with their third-order non-linear refractive index and susceptibility being quantified. researchgate.net

While specific NLO calculations for this compound were not found in the provided search results, the general principles suggest that its properties would be influenced by its π-conjugated system. The delocalized electrons in the anthracene core can be polarized by a strong light field, potentially leading to a measurable NLO response. Theoretical calculations would be necessary to quantify the hyperpolarizability and other NLO coefficients of this compound. Such studies often involve quantum chemical methods to predict the material's response to intense light. nih.gov

Interactive Data Table: NLO Properties of In-doped GeSe2 Films

| Property | Value |

| Third-order nonlinear refractive index | 8.50 × 10⁻¹⁶ m²/W |

| Nonlinear susceptibility | 1.41 × 10⁻⁹ esu |

Note: Data for In-doped GeSe2 films, provided as an example of NLO property measurements. researchgate.net

Hyperconjugation Studies in Radical Ions

The electron spin resonance (ESR) spectra of the radical cations and anions of this compound provide valuable information about the delocalization of the unpaired electron and the role of hyperconjugation. utexas.edu Hyperconjugation, in this context, refers to the interaction of the methyl group's pseudo-π orbitals with the π-system of the anthracene ring. utexas.edu This interaction allows for the delocalization of spin density onto the methyl protons, leading to observable hyperfine splittings in the ESR spectra. utexas.edu

Studies have shown that the experimental coupling constants from the ring protons of the this compound radical ions are in good agreement with those calculated using simple Hückel molecular orbital theory. utexas.edu Furthermore, the methyl proton coupling constants can be accurately predicted by incorporating a hyperconjugative model into the molecular orbital calculations. utexas.edu This indicates that hyperconjugation is a significant mechanism for spin delocalization in these radical species. utexas.edu

The ESR spectrum of the this compound cation radical, generated through oxidation in sulfuric acid, has been successfully simulated using calculated coupling constants, further validating the theoretical models. utexas.edu The observation of hyperfine splittings from the methyl protons is a direct consequence of the unpaired spin density being transferred from the aromatic ring to the methyl groups via the hyperconjugative effect. utexas.edu

Interactive Data Table: ESR Spectral Data for this compound Cation Radical

| Parameter | Value | Reference |

| Preparation Method | Sulfuric acid oxidation | utexas.edu |

| Simulated Line Width | 0.160 G | utexas.edu |

Note: This table summarizes key aspects of the ESR study on the this compound cation radical.

Lattice Dynamics Calculations in Crystalline State

The study of lattice dynamics provides insight into the collective vibrations of atoms or molecules in a crystal, which are quantized as phonons. cam.ac.uk For this compound (2,3-DMA), which crystallizes in a pseudo-centrosymmetric triclinic lattice, these dynamics are particularly interesting due to the presence of dipolar disorder. unl.edu This disorder arises from the statistical "up" and "down" orientations of the acentric 2,3-DMA molecules within the crystal lattice. unl.edu

Inelastic incoherent neutron scattering has been used to measure the amplitude-weighted phonon density of states in 2,3-DMA. unl.eduresearchgate.net By using samples with different degrees of deuteration, specific vibrational modes, such as the librations of the methyl groups, can be identified. unl.edu For instance, at 10 K, a librational mode of the CH₃ groups was observed at 5.5 THz, which shifted to 4.2 THz upon deuteration. unl.edu

Coherent inelastic neutron scattering experiments have determined the phonon dispersion curves, which describe the relationship between phonon frequency and wave vector. unl.edu A notable finding is that the phonon lines in 2,3-DMA are broad even at low temperatures, a characteristic attributed to the dipolar disorder. unl.edu Despite this disorder, lattice dynamical calculations using a "6-exp" potential for atom-atom interactions have been successful in describing the experimental results. unl.edu These calculations also revealed that the acoustic phonon branches in 2,3-DMA are softened compared to those in the parent hydrocarbon, anthracene. unl.edu

Interactive Data Table: Crystallographic and Phonon Data for this compound

| Parameter | Value | Unit | Reference |

| Crystal System | Triclinic | - | unl.edu |

| Space Group | P1 (initially assumed) | - | unl.edu |

| Molecules per unit cell (Z) | 2 | - | unl.edu |

| a | 0.78400(8) | nm | researchgate.net |

| b | 0.59796(6) | nm | researchgate.net |

| c | 1.25179(15) | nm | researchgate.net |

| α | 93.564(2) | ° | researchgate.net |

| β | 105.62(3) | ° | researchgate.net |

| γ | 89.997(9) | ° | researchgate.net |

| CH₃ Librational Mode (10 K) | 5.5 | THz | unl.edu |

| CD₃ Librational Mode (10 K) | 4.2 | THz | unl.edu |

Photochemical Reactivity and Mechanisms

Photodimerization Processes

Upon exposure to ultraviolet light, 2,3-dimethylanthracene undergoes a [4π+4π] cycloaddition reaction, leading to the formation of a dimeric structure. The stereochemical outcome of this dimerization is sensitive to both intramolecular and intermolecular factors.

The diastereoselectivity of the photodimerization of 2,3-disubstituted anthracenes is a result of the interplay between repulsive steric interactions and attractive London dispersion forces. nih.govresearchgate.net For many anthracene (B1667546) derivatives with bulky substituents, the formation of the anti-dimer is favored, a preference that correlates linearly with the steric size of the substituents. nih.gov This trend suggests that classical repulsive steric effects are the dominant factor in controlling the stereochemical outcome. researchgate.net However, certain substituents can lead to an increased proportion of the syn-isomer, an effect attributed to the growing importance of attractive London dispersion interactions that can stabilize the syn transition state. nih.govfrontiersin.org

In the specific case of this compound, experimental studies have shown that the photodimerization results in the formation of anti and syn isomers in approximately equal measure. nih.govresearchgate.netfrontiersin.org This lack of selectivity is distinct from other 2,3-disubstituted anthracenes, where the anti dimer is typically the major product. nih.gov The product distribution is commonly analyzed using techniques such as X-ray crystallography and Nuclear Overhauser Effect (NOESY) spectroscopy. nih.govfrontiersin.org

| Substituent at 2,3-positions | Anti:Syn Dimer Ratio | Reference |

|---|---|---|

| Methyl | 1:1 | nih.govfrontiersin.org |

| Other primary alkyl groups | Anti-dimer is major product | nih.gov |

| Iso-butyl | Increased amount of syn-isomer | nih.gov |

The photodimerization of anthracene derivatives can be significantly influenced and accelerated within host-guest systems. researchgate.net Macrocyclic hosts, such as cucurbit nih.govuril (CB nih.gov) and self-assembled coordination cages, can encapsulate two anthracene molecules in their cavities. researchgate.netresearchgate.net This encapsulation pre-organizes the guest molecules into a face-to-face arrangement, which is ideal for the [4π+4π] cycloaddition. researchgate.net

This templating effect leads to a significant rate enhancement of the dimerization, minimizes photochemical side reactions, and can be effective even at dilute concentrations. researchgate.netnsf.gov For instance, the photodimerization of anthracene-labeled polymers in the presence of CB nih.gov in water occurs within minutes and leads specifically to polymer ligation or cross-linking, whereas in the absence of the host, photochemical degradation is observed instead. researchgate.net Confinement within these host systems can also have a profound effect on reaction rates, either promoting or suppressing the dimerization depending on the specific host and guest structures. researchgate.net

Singlet Oxygen Generation and Trapping

Anthracene derivatives, including this compound, are known to interact with singlet oxygen (¹O₂). This interaction is central to their role as chemical traps for this reactive oxygen species, a property that has implications in various chemical processes, including polymerization.

Many photopolymerization reactions are inhibited by the presence of ground-state molecular oxygen (³O₂). Singlet oxygen (¹O₂), a highly reactive species, can be generated during photochemical processes and can interfere with polymerization. Anthracene derivatives can function as ¹O₂ scavengers. nih.gov The general mechanism involves the anthracene derivative absorbing light and reaching an excited singlet state. This excited molecule can then interact with ground-state oxygen to produce singlet oxygen. nih.govresearchgate.net

The anthracene derivative can then "trap" or "consume" the generated singlet oxygen through a [4+2] cycloaddition reaction. ias.ac.in This reaction forms a stable endoperoxide. nih.gov By consuming the singlet oxygen, the anthracene derivative prevents it from interfering with the desired polymerization process. This allows for oxygen-tolerant polymerizations to be carried out. researchgate.net Some of these endoperoxides can also release the singlet oxygen upon heating, offering a method for its controlled delivery. frontiersin.org

This compound, like other anthracene derivatives such as 9,10-dimethylanthracene (B165754), serves as an effective chemical trap for singlet oxygen. nih.govias.ac.in The reaction between the anthracene core and singlet oxygen leads to the formation of a corresponding endoperoxide. nih.gov This process effectively removes singlet oxygen from the reaction medium. The efficiency of this trapping reaction is dependent on the electronic and steric properties of the substituents on the anthracene ring. ias.ac.in The formation of the endoperoxide disrupts the aromatic π-system of the anthracene, which can be monitored by changes in the UV-Vis absorption spectrum. ias.ac.in This characteristic reaction makes dimethylanthracene derivatives useful as probes and scavengers for singlet oxygen in various chemical and biological systems. nih.govias.ac.in

Material Science and Device Applications Research

Organic Electronics and Optoelectronic Devices

The exploration of 2,3-Dimethylanthracene in the realm of organic electronics stems from the inherent properties of the anthracene (B1667546) core, which can be tailored by the addition of functional groups. The methyl groups at the 2 and 3 positions of the anthracene molecule influence its molecular packing, solubility, and electronic characteristics, which are critical parameters for its performance in electronic devices.

Organic Light-Emitting Diodes (OLEDs)

While research into anthracene derivatives for blue organic light-emitting diodes is extensive, specific performance data for this compound in OLEDs is not widely reported in dedicated studies. However, the foundational photoluminescent properties of the anthracene core suggest its potential as an emissive material. The efficiency of OLEDs is often characterized by parameters such as external quantum efficiency (EQE), luminous efficiency, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. For many anthracene derivatives, these values are thoroughly investigated to optimize device performance. For instance, other dimethylanthracene derivatives have been explored as emitters in OLEDs, but specific electroluminescence data for this compound remains a subject for more detailed investigation.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, the efficiency of a material is determined by its ability to absorb light and effectively convert it into electrical energy. Key performance indicators for OPVs include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While anthracene-based polymers have been investigated as donor materials in bulk heterojunction solar cells, specific studies detailing the photovoltaic performance of this compound are limited. The suitability of a compound for OPV applications depends on its energy levels (HOMO and LUMO) relative to an acceptor material, as well as its charge carrier mobility.

Organic Field-Effect Transistors (OFETs)

The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (µ), which measures how quickly charge can move through the material. Other important parameters include the on/off current ratio and the threshold voltage. While derivatives like 2,6-diphenylanthracene (B1340685) have demonstrated high hole mobility, the charge transport properties of this compound in a transistor configuration have not been as extensively documented. The molecular packing in the solid state, which is influenced by the methyl substituents, plays a crucial role in determining the efficiency of charge transport. Studies on similar molecules, such as 2,3-dimethylpentacene, have shown that methyl substitution can impact the molecular packing and, consequently, the field-effect mobility researchgate.net.

Dye-Sensitized Solar Cells (DSSCs)

Theoretical studies have suggested that this compound possesses excellent light-harvesting efficiency (LHE), a key property for a sensitizer (B1316253) in dye-sensitized solar cells researchgate.netresearchgate.net. The LHE indicates how effectively a molecule can absorb photons. A high LHE across the solar spectrum is desirable for efficient DSSCs. Quantum chemical calculations have been employed to predict the photovoltaic properties of this compound, indicating its potential for use in DSSCs researchgate.net. However, experimental data from fabricated DSSC devices using this compound as the sensitizer is needed to validate these theoretical findings and determine its practical efficiency.

Charge Carrier Transport Properties

The intrinsic ability of a material to transport charge is fundamental to its application in any electronic device. For this compound, its charge transport properties are closely linked to its crystal structure. It crystallizes in a pseudo-centrosymmetric triclinic lattice, which exhibits dipolar structural disorder researchgate.netresearchgate.net. This disorder, arising from the arrangement of the acentric molecules, can influence the charge carrier mobility. The interaction between neighboring molecules, governed by van der Waals forces, dictates the efficiency of charge hopping or transport through the material. While the crystal structure has been characterized, detailed experimental measurements of the charge carrier mobility in single crystals or thin films of this compound are not extensively reported.

White Light Emitting Devices

The creation of white light in OLEDs typically involves combining multiple emitters that span the visible spectrum or using a single emitter with a broad emission profile. While various anthracene derivatives have been utilized as blue emitters in white OLEDs, the specific application of this compound in this context is not well-documented. The development of efficient and color-stable white OLEDs is a significant area of research, and the exploration of new materials is ongoing.

Sensor Development

Fluorescent Probes and Chemical Sensors

The anthracene structure is a well-established fluorophore, and its derivatives are frequently employed in the creation of fluorescent sensors. This compound possesses luminescent properties, making it a candidate for such applications. nih.gov Research has shown that it can serve as a host material in fluorescence spectroscopy. By providing a stable matrix, it can enhance the performance of other fluorescent probes. For instance, it has been used as a host matrix for Dibenzoterrylene (DBT) molecules, where it helps to minimize non-radiative decay pathways and allows for the analysis of spectral diffusion and the local environment's effect on photophysical behavior.

While its isomer, 9,10-dimethylanthracene (B165754), is widely used as a chemical probe to detect singlet oxygen, the direct application of this compound as a primary fluorescent probe is less common. researchgate.netresearchgate.net However, its utility as a component in larger sensor systems is an area of scientific investigation. The study of its radical ions through Electron Spin Resonance (ESR) spectroscopy provides insight into its electronic structure, which is fundamental to its potential use in sensor design.

Table 1: ESR Coupling Constants for this compound Radicals

| Radical Type | Position | Coupling Constant (G) |

|---|---|---|

| Cation | 1 | 3.60 |

| Cation | 2 | 1.95 |

| Cation | 5 | 2.76 |

| Cation | 6 | 1.35 |

| Anion | 1 | 2.37 |

| Anion | 2 | 1.46 |

| Anion | 5 | 2.87 |

Environmental Monitoring and Pollution Detection

Fluorescence-based sensing is a sensitive technique for detecting environmental pollutants. Anthracene and its derivatives are themselves classified as polycyclic aromatic hydrocarbons (PAHs), which are environmental contaminants. While significant research is dedicated to monitoring PAHs in the environment, the specific use of this compound as an active component in sensors for detecting other pollutants is not widely documented in current literature. The potential exists for its incorporation into sensor systems, leveraging its native fluorescence, but this remains a specialized area of research.

Supramolecular Chemistry and Host-Guest Systems

The planar, hydrophobic structure of this compound makes it a suitable candidate for involvement in supramolecular assemblies, where non-covalent interactions dictate the formation of larger, organized structures.

Complexation with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils)

Macrocyclic hosts like cyclodextrins and cucurbiturils are known for their ability to encapsulate "guest" molecules within their central cavities. nih.govnih.gov Cyclodextrins possess a hydrophilic exterior and a lipophilic (hydrophobic) interior, making them ideal for complexing with hydrophobic molecules like this compound in aqueous solutions. nih.govmdpi.com This process, known as inclusion complexation, can alter the physicochemical properties of the guest molecule.

Similarly, cucurbiturils are macrocyclic compounds with a hydrophobic cavity and two polar carbonyl-fringed portals. muni.cz They are capable of forming stable complexes with guest molecules that fit their cavity size and shape, driven by hydrophobic interactions and, in the case of charged guests, ion-dipole interactions at the portals. nih.govchemrxiv.org Although the principles of host-guest chemistry suggest that this compound would be a suitable guest for appropriately sized macrocycles due to its aromatic and hydrophobic nature, specific studies detailing its complexation with cyclodextrins or cucurbiturils are not extensively reported.

Molecular Recognition and Binding Studies

Molecular recognition is the fundamental process underlying host-guest chemistry. The ability of a host molecule to selectively bind to a specific guest is determined by factors such as size, shape, charge, and chemical complementarity. In the context of this compound, a macrocyclic host would "recognize" it based on the fit of the anthracene core within its cavity. The hydrophobic effect would be a primary driving force for binding in an aqueous environment, as the inclusion of the nonpolar guest into the host's cavity would release ordered water molecules, leading to a favorable increase in entropy. While this principle is well-established, specific binding studies quantifying the affinity and thermodynamics of this compound with particular molecular hosts are a subject for further research.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. sigmaaldrich.com For planar aromatic molecules like this compound, a key interaction driving self-assembly is π-π stacking. This involves the face-to-face arrangement of the aromatic rings, driven by a combination of van der Waals forces and electrostatic interactions. This process can lead to the formation of aggregates, columnar structures, or liquid crystals. While the self-assembly of more complex, functionalized anthracene derivatives has been studied, research specifically detailing the self-assembly processes of the simpler this compound molecule is limited. researchgate.net

Polymeric Materials Research

The integration of this compound into polymeric materials has been a subject of scientific inquiry, focusing on the enhancement of material properties and the development of photoresponsive systems. Research in this area explores how the unique photochemical and photophysical characteristics of this compound can be harnessed when it is incorporated into various polymer matrices.

Photoresponsive Materials

The application of this compound in photoresponsive materials is primarily centered around its ability to undergo [4π+4π] cycloaddition upon exposure to ultraviolet light, leading to the formation of a photodimer. This reversible dimerization process can induce significant changes in the physical and chemical properties of the material, forming the basis of its photoresponsive behavior.

The photodimerization of anthracene derivatives, including this compound, is a well-established photochemical reaction. When incorporated into a polymer, either as a pendant group or as a dopant, this reaction can be used to create photo-crosslinkable materials. Upon irradiation, the formation of dimer crosslinks alters the polymer network, leading to changes in solubility, viscosity, and mechanical properties. This process is often reversible, with the photodimer reverting to the monomeric form upon exposure to light of a different wavelength (typically shorter wavelength UV) or through thermal means.

A key aspect of the photodimerization of this compound is the stereochemistry of the resulting dimer. Research has shown that the photoinduced dimerization of this compound leads to the formation of both syn and anti diastereomers. Notably, experimental findings indicate that these two isomers are formed in approximately equal amounts. nih.gov This lack of significant diastereoselectivity is attributed to the interplay of steric and London dispersion forces between the interacting anthracene moieties in the transition state.

The table below summarizes the observed diastereoselectivity in the photodimerization of this compound.

| Reactant | Photodimer Isomers | Isomeric Ratio (anti:syn) |

| This compound | anti and syn | ~1:1 |

This photo-induced dimerization and cleavage can be harnessed in various applications, including the development of photoresists, self-healing materials, and optical data storage systems. The ability to control the crosslinking and de-crosslinking of a polymer matrix with light offers a powerful tool for creating dynamic and responsive materials.

Advanced Characterization Techniques and Methodologies

X-ray Crystallography for Structural Elucidation

X-ray crystallography has been instrumental in determining the precise solid-state structure of 2,3-Dimethylanthracene. Studies reveal that 2,3-DMA crystallizes in a pseudo-centrosymmetric triclinic lattice containing two molecules per unit cell. researchgate.netresearchgate.netunl.edu A key feature of its crystal structure is the presence of dipolar structural disorder. researchgate.netresearchgate.netunl.edu This disorder arises because the acentric 2,3-DMA molecules are statistically disordered, adopting an "up" and "down" orientation of their polar long molecular axis. unl.edu Consequently, on average, the crystal appears centrosymmetric to X-rays. unl.edu

The crystal structure has been visualized through stereoscopic projections, which illustrate both the statistical superposition of the two molecular orientations to show the dipolar disorder and the arrangement of individual molecules in an antiparallel orientation. researchgate.netunl.edu Electron density maps of the molecular plane have also been generated to further detail the structure. researchgate.netunl.edu

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Symmetry | Pseudo-centrosymmetric |

| Molecules per Unit Cell (Z) | 2 |

| Key Feature | Dipolar structural disorder |

Inelastic Incoherent Neutron Scattering (IINS) for Phonon Density of States

Inelastic Incoherent Neutron Scattering (IINS) has been employed to probe the vibrational dynamics of 2,3-DMA by measuring the amplitude-weighted phonon density of states. researchgate.netresearchgate.netunl.edu These experiments, conducted on powder samples, utilized different deuterated versions of the molecule (e.g., fully hydrogenated, methyl-group deuterated, and fully deuterated) to distinguish the dynamics of the molecular body from those of the methyl side groups. researchgate.netunl.edu

The analysis of the IINS spectra identified specific vibrational modes. unl.edu For instance, a librational mode associated with the methyl (CH₃) groups was observed at an energy of 5.5 THz at a temperature of 10 K. unl.edu Upon deuteration of the methyl groups, this mode's energy decreased to 4.2 THz, confirming its origin. unl.edu The experimental results from IINS measurements have been successfully described using lattice dynamical calculations that model the atom-atom interactions with a "6-exp" potential. researchgate.netunl.edu

| Vibrational Mode | Sample | Energy (THz) at 10 K |

|---|---|---|

| Methyl Group Libration | 2,3-DMA-h₁₄ | 5.5 |

| Deuterated Methyl Group Libration | 2,3-DMA-d₆ | 4.2 |

Inelastic Coherent Neutron Scattering for Phonon Dispersion Curves

To further understand the lattice dynamics, inelastic coherent neutron scattering experiments were performed on a fully deuterated single crystal of 2,3-DMA. unl.edu This technique allows for the determination of phonon dispersion curves, which describe the relationship between the vibrational frequency and momentum. researchgate.netunl.edu

A significant finding from these measurements is that the phonon lines are broad, even at low temperatures, a characteristic attributed to the dipolar disorder within the crystal structure. researchgate.netunl.edu Due to this broadening, researchers could only observe phonons with energies below approximately 1.1 THz. unl.edu The data also revealed that the energies of the acoustic phonon branches in 2,3-DMA are notably softened when compared to those of its parent hydrocarbon, anthracene (B1667546). unl.edu As with the IINS data, these coherent scattering results are in good agreement with lattice dynamical calculations. researchgate.netunl.edu

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of molecules, which is the average time a molecule remains in an excited state before emitting a photon. lu.se The method involves exciting a sample with a high-repetition-rate pulsed laser and measuring the time delay between the excitation pulse and the detection of an individual emitted photon. edinst.comuniklinikum-jena.de By repeating this process millions of times, a histogram of photon arrival times is constructed, from which the fluorescence decay curve is obtained. edinst.comphoton-force.com The fluorescence lifetime is then determined by fitting this decay curve to an exponential function. horiba.com TCSPC is capable of measuring lifetimes ranging from picoseconds to microseconds. edinst.comhoriba.com While this technique is widely used for characterizing the photophysical properties of polycyclic aromatic hydrocarbons, specific fluorescence lifetime data for this compound obtained via TCSPC is not detailed in the available research.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of a material. For organic compounds like anthracene derivatives, TGA can determine the onset decomposition temperature, which indicates the material's stability at elevated temperatures. researchgate.net The analysis can also reveal whether a material evaporates completely or leaves behind a nonvolatile residue upon heating. researchgate.net Although TGA is a standard method for characterizing the thermal properties of organic materials, specific thermogravimetric analysis data for this compound is not available in the surveyed literature.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high resolution. berkeley.edu In SEM, a focused beam of electrons is scanned across a sample's surface, and the interaction of the electrons with the sample generates various signals—primarily secondary electrons—that are collected to form an image. berkeley.edu This method is widely used in materials science to study the size, shape, and surface features of crystals and powders. For a crystalline compound like this compound, SEM could provide direct visual information about the morphology of its crystals grown under different conditions. However, specific morphological studies or SEM images of this compound have not been reported in the reviewed scientific literature.

Future Research Directions and Emerging Applications

Exploration of New Derivatives for Tunable Properties

The core structure of 2,3-Dimethylanthracene serves as a foundational scaffold for the synthesis of a wide array of new derivatives. The primary goal of this research is to precisely tune the molecule's electronic and optical properties to meet the demands of specific applications. By introducing various functional groups at different positions on the anthracene (B1667546) ring, researchers can systematically alter characteristics such as fluorescence quantum yield, emission wavelength, and solubility.

Modifications at the 9 and 10-positions of the anthracene ring are particularly effective in altering spectroscopic properties and reactivity. mdpi.com For instance, the synthesis of derivatives like 3,3′-(9,10-anthracenediyl) bisacrylate (DADB) and its reduced form, diethyl 9,10-anthracenedipropionate (DEADP), demonstrates how targeted chemical changes can significantly enhance fluorescence intensity and reactivity with singlet oxygen. mdpi.com The development of novel synthetic methodologies is crucial for accessing previously challenging substitution patterns. A double ring-closing approach, for example, has been developed to create 2,3,6,7-substituted anthracene derivatives, opening the door to new molecular designs. chemrxiv.org Further modification of synthetic precursors in these methods is expected to enable the introduction of additional substituents, potentially leading to fully substituted anthracene derivatives with highly tailored functionalities. chemrxiv.org

Future work will likely focus on creating derivatives with enhanced two-photon absorption cross-sections for bioimaging, improved charge transport properties for electronic devices, and specific binding moieties for sensor applications.

| Derivative | Synthetic Method | Key Property Change | Potential Application |

|---|---|---|---|

| Diethyl 9,10-anthracenedipropionate (DEADP) | Reduction of DADB | Higher fluorescence intensity and reactivity with O₂ (¹Δg) mdpi.com | Bioimaging, Photosensitizers |

| 2,3,6,7-anthracenetetracarbonitrile | Double ring-closing approach | Challenging substitution pattern achieved chemrxiv.org | Organic Electronics |

Advanced Computational Modeling for Predictive Design

As the complexity of molecular derivatives grows, advanced computational modeling is becoming an indispensable tool for predictive design, saving significant time and resources in the laboratory. techscience.com These models allow for the in silico screening of potential derivatives by calculating their electronic structure, optical properties, and charge transport characteristics before synthesis is attempted. kit.edu

Lattice dynamical calculations, using atom-atom interaction potentials, have been employed to understand the structure and dynamics of this compound crystals. researchgate.net More advanced, first-principles multiscale modeling can predict the charge carrier mobility of organic semiconductors, a critical parameter for electronic applications. kit.edu This approach can be used to create a "digital twin" of an entire organic electronic device, enabling the computational design and systematic improvement of materials and device architectures. kit.edu

Future efforts will likely involve the use of machine learning and artificial intelligence (AI) to develop models that can rapidly predict the properties of vast libraries of virtual this compound derivatives. techscience.com This will accelerate the discovery of new molecules with optimal performance for targeted applications by identifying the most promising candidates for experimental synthesis and characterization.

| Modeling Technique | Predicted Property | Relevance to this compound |

|---|---|---|

| Lattice Dynamics | Crystal structure, Phonon density of states researchgate.net | Understanding solid-state packing and thermal properties. |

| First-Principles Multiscale Modeling | Charge carrier mobility, Ionization potential, Electron affinity kit.edu | Designing materials for organic transistors and OLEDs. |

| Machine Learning / AI | Structure-property relationships techscience.com | High-throughput screening of new derivatives for various applications. |

Integration into Multi-component Systems and Hybrid Materials

The unique properties of this compound and its derivatives can be amplified or modulated by incorporating them into larger, more complex material systems. This integration into multi-component and hybrid materials is a key strategy for creating functional devices and advanced materials.

In the realm of supramolecular chemistry, this compound can act as a building block in self-assembling systems. ijsr.net Non-covalent interactions, such as π-π stacking, can organize these molecules into well-defined architectures like micelles or vesicles. ijsr.net This pre-organization is also a fundamental principle in "host-guest" chemistry, where a host molecule selectively binds a guest, which could be a derivative of this compound, to form a complex with new functions. ijsr.netmdpi.com Such systems are being explored for applications like molecular sensing and catalysis. ijsr.net

Another promising avenue is the use of anthracene derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org MOFs are highly porous materials with a crystalline structure, and by incorporating photoactive linkers, researchers can create frameworks with unique optical or electronic properties. These multi-component materials are being investigated for gas storage, separation, and catalysis. rsc.org Furthermore, hybrid materials can be formed by integrating this compound derivatives with inorganic nanostructures, such as halloysite (B83129) clay nanotubes, to create systems for the controlled release of compounds. eurekalert.org

Targeted Applications in Emerging Technologies

The ongoing research into this compound and its derivatives is driven by their potential in several emerging technologies that stand to benefit from their unique optical and electronic properties.

Organic Electronics: Anthracene derivatives are widely studied for their use in organic light-emitting diodes (OLEDs), particularly for producing blue light, which has historically been a challenge. epa.gov Their high fluorescence efficiency makes them excellent candidates for emitter layers in OLED displays and lighting. Similarly, in organic photodetectors (OPDs) and organic photovoltaics (OPVs), these molecules can serve as the light-absorbing component. researchgate.net The ability to tune their absorption and emission spectra through derivatization is key to optimizing device performance. laborundmore.com

Sensors: The fluorescence of this compound is sensitive to its local environment, a property that can be harnessed for chemical sensing. For example, fluorescence quenching or enhancement upon binding with a specific analyte can form the basis of a highly sensitive detector. These sensor systems could be integrated into lab-on-a-chip devices for rapid medical diagnostics or environmental monitoring. laborundmore.com

Photodynamic Therapy (PDT): Anthracene derivatives can act as photosensitizers, molecules that generate reactive oxygen species like singlet oxygen when exposed to light. researchgate.net This property is the foundation of photodynamic therapy, a treatment modality for cancer and certain infections. mdpi.com Research has shown that 9,10-dimethylanthracene (B165754) can act as an efficient singlet oxygen trapper, highlighting the reactivity of the anthracene core, a key process in PDT. acs.org Future derivatives could be designed to have strong absorption in the near-infrared region for deeper tissue penetration and be targeted to specific cells to increase treatment efficacy.

| Compound Name |

|---|

| This compound |

| 3,3′-(9,10-anthracenediyl) bisacrylate (DADB) |

| Diethyl 9,10-anthracenedipropionate (DEADP) |

| 2,3,6,7-anthracenetetracarbonitrile |

| 9,10-dimethylanthracene |

| Singlet Oxygen |

Q & A

Q. What are the primary synthetic routes for 2,3-dimethylanthracene, and what challenges arise in functionalizing its peripheral positions?

Methodological Answer: Synthesis of this compound typically involves cyclization or alkylation of anthracene derivatives. A key challenge is achieving regioselectivity at the 2- and 3-positions due to steric hindrance and electronic effects. For example, bromination or methylation of anthracene often favors the 9- and 10-positions, requiring protective groups or directed metalation strategies to access peripheral positions. Advanced methods include Diels-Alder reactions or Pd-catalyzed cross-couplings using pre-functionalized intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound in environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is standard for quantifying this compound in environmental matrices. Nuclear magnetic resonance (NMR) and UV-Vis spectroscopy are used to confirm structural integrity. For trace analysis, isotope dilution with deuterated analogs (e.g., anthracene-d10) improves accuracy .

Q. What spectroscopic properties make this compound suitable as a fluorescent probe?

Methodological Answer: this compound exhibits high fluorescence quantum yields (Φf ≈ 0.85–0.93), attributed to its rigid, planar structure that minimizes non-radiative decay. Time-resolved fluorescence spectroscopy can assess its photostability under varying oxygen concentrations or solvent polarities. Comparative studies with 9,10-dimethylanthracene reveal substituent effects on radiative rate coefficients .

Advanced Research Questions

Q. How do steric effects from methyl groups at the 2- and 3-positions influence photochemical reactivity, such as dimerization or cycloaddition?

Methodological Answer: Steric hindrance from methyl groups suppresses [4+4] photodimerization observed in unsubstituted anthracenes. However, this compound can participate in cross-cycloadditions with electron-deficient dienophiles (e.g., tetracyanoethylene) under UV irradiation. Kinetic studies using time-resolved transient absorption spectroscopy are critical to mapping reaction pathways and quantifying quantum yields .

Q. How can contradictions in bioaccumulation data for this compound be resolved across different aquatic species?

Methodological Answer: Discrepancies often arise from species-specific metabolic pathways or experimental conditions (e.g., lipid content, exposure duration). A two-compartment kinetic model (absorption rate , elimination rate ) can standardize bioaccumulation factor (BCF) calculations. For example, in abalone, and , yielding . Cross-validation with isotopic labeling (e.g., -tagged analogs) improves reproducibility .

Q. What strategies mitigate artifacts in fluorescence-based assays caused by this compound aggregation or solvent interactions?

Methodological Answer: Aggregation-induced quenching can be minimized using surfactants (e.g., sodium dodecyl sulfate) or co-solvents (e.g., THF:water mixtures). Temperature-controlled fluorescence lifetime imaging microscopy (FLIM) detects solvent-polarity-dependent shifts in emission spectra. For quantitative assays, internal standards (e.g., 9,10-diphenylanthracene) normalize signal variability .

Q. How do computational methods predict the environmental persistence and toxicity of this compound derivatives?

Methodological Answer: Density functional theory (DFT) calculates HOMO-LUMO gaps to predict photodegradation rates. Quantitative structure-activity relationship (QSAR) models correlate log (octanol-water partition coefficient) with ecotoxicological endpoints (e.g., LC50 in Daphnia magna). Experimental validation via OECD Test Guideline 307 (soil degradation) or microcosm studies is essential .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the carcinogenic potential of this compound?

Methodological Answer: Discrepancies may stem from differences in metabolic activation (e.g., cytochrome P450 isoforms) or assay systems (in vitro vs. in vivo). Use of genetically engineered rodent models (e.g., CYP1A1/1B1 knockout mice) clarifies metabolic pathways. Meta-analyses of biomarker data (e.g., DNA adduct quantification via -postlabeling) improve risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。